2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C16H22N10O3S and its molecular weight is 434.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action and therapeutic potentials.
Chemical Structure
The compound features a triazole and pyrimidine moiety linked through a thioether bond. The presence of ethylamino groups enhances its solubility and may influence its biological interactions.
Anticancer Activity
Research has indicated that compounds containing triazole and pyrimidine derivatives often exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : The compound has been evaluated against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Preliminary results suggest that it exhibits promising cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 1.61 ± 0.92 |
Doxorubicin | MCF-7 | 0.95 ± 0.10 |
The proposed mechanism of action for this compound involves:
- Inhibition of DNA Synthesis : The pyrimidine moiety may interfere with nucleic acid synthesis by mimicking nucleotide structures.
- Induction of Apoptosis : Studies have shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties:
- Antibacterial Assays : In vitro studies indicate that it exhibits activity against various pathogenic bacteria. The presence of the thiazole ring is crucial for its antibacterial efficacy .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Triazole Derivatives : A study on triazole derivatives highlighted their role in inhibiting cancer cell proliferation and promoting apoptosis via mitochondrial pathways .
- Pyrimidine Compounds : Research has shown that pyrimidine derivatives can effectively inhibit tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound:
Propriétés
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N10O3S/c1-5-17-12-20-13(18-6-2)26-14(21-12)22-23-15(26)30-8-10(27)19-9-7-11(28)25(4)16(29)24(9)3/h7H,5-6,8H2,1-4H3,(H,19,27)(H2,17,18,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJFEIFUNSMKBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.